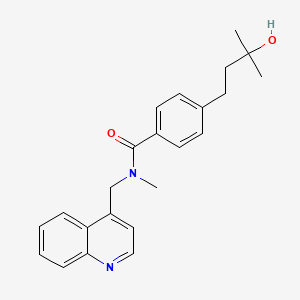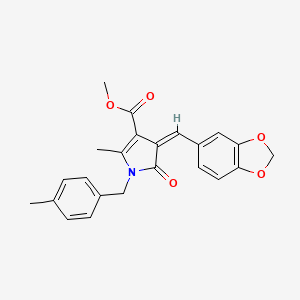![molecular formula C18H18N4S B5306584 5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-(2-thienyl)pyrimidine](/img/structure/B5306584.png)
5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-(2-thienyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-(2-thienyl)pyrimidine, also known as TH287, is a small molecule inhibitor that has shown potential in cancer therapy. It was discovered by the pharmaceutical company Threshold Pharmaceuticals and is currently in the preclinical stage of development.
Mécanisme D'action
5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-(2-thienyl)pyrimidine selectively binds to the active site of MTH1, preventing its enzymatic activity. This leads to the accumulation of oxidized nucleotides, which results in DNA damage and cell death in cancer cells. This compound has been shown to be effective in inducing apoptosis in cancer cells, both in vitro and in vivo.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on cancer cells, inducing DNA damage and cell death. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition, this compound has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-(2-thienyl)pyrimidine is its specificity for MTH1, which reduces the potential for off-target effects. However, the compound is still in the preclinical stage of development, and further studies are needed to determine its safety and efficacy in humans. In addition, the synthesis of this compound is complex and requires expertise in organic chemistry.
Orientations Futures
There are several potential future directions for 5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-(2-thienyl)pyrimidine research. One area of interest is the development of combination therapies that include this compound, as it has been shown to enhance the efficacy of other cancer therapies. Another area of interest is the development of analogs of this compound that may have improved pharmacokinetic properties. Finally, further studies are needed to determine the safety and efficacy of this compound in humans, and to identify potential biomarkers that may predict response to the compound.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in cancer therapy. Its specificity for MTH1 and minimal toxicity in normal cells make it an attractive candidate for further development. However, further studies are needed to determine its safety and efficacy in humans, and to identify potential biomarkers that may predict response to the compound.
Méthodes De Synthèse
The synthesis of 5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-(2-thienyl)pyrimidine involves several steps, including the reaction of 2-bromo-5-chloropyrimidine with 2-thiophenecarboxylic acid, followed by the reaction of the resulting intermediate with 2-(2-pyridinyl)-1-pyrrolidine. The final product is obtained by purification using column chromatography. The purity and identity of the compound are confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-(2-thienyl)pyrimidine has been extensively studied for its potential in cancer therapy. It has been shown to selectively inhibit the activity of the DNA damage response protein, MTH1, which is overexpressed in many types of cancer. MTH1 is responsible for removing oxidized nucleotides from the nucleotide pool, which is important for maintaining the integrity of the genome. Inhibition of MTH1 leads to the accumulation of oxidized nucleotides, which results in DNA damage and cell death in cancer cells.
Propriétés
IUPAC Name |
5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-2-thiophen-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4S/c1-2-8-19-15(5-1)16-6-3-9-22(16)13-14-11-20-18(21-12-14)17-7-4-10-23-17/h1-2,4-5,7-8,10-12,16H,3,6,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRDNRWGBKRYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CN=C(N=C2)C3=CC=CS3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-methoxyisonicotinoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B5306505.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5306509.png)


![4-{5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5306525.png)
![8-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5306539.png)
![3-{5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}phenol](/img/structure/B5306542.png)
![2-({[3-(1H-pyrazol-1-yl)propyl]amino}sulfonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5306547.png)
![7-(3-chlorophenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5306561.png)
![N,N,2-trimethyl-7-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5306568.png)
![4-chloro-N-[1-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5306574.png)
![7-(3-chloro-2-buten-1-yl)-8-[(2-hydroxyethyl)thio]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5306596.png)
![N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate](/img/structure/B5306603.png)
